molecular formula C11H15N5O4 B15140847 6-O-Methyldeoxyguanosine

6-O-Methyldeoxyguanosine

Cat. No.: B15140847
M. Wt: 281.27 g/mol
InChI Key: BCKDNMPYCIOBTA-FSDSQADBSA-N
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Description

6-O-Methyldeoxyguanosine, also known as O6-Methyl-2′-deoxyguanosine, is a mutagenic nucleotide found in DNA. This compound is a purine nucleoside analog and is known for its role in DNA damage and repair mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-Methyldeoxyguanosine typically involves the methylation of deoxyguanosine. One efficient method for site-selective modification involves the use of a functionality transfer reaction. This process uses oligonucleotides incorporating 6-S-functionalized thioguanosine, followed by labeling with fluorescent or biotin groups via click chemistry .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale chemical synthesis using similar methylation techniques as those used in laboratory settings. The process would likely involve stringent control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-O-Methyldeoxyguanosine undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the methyl group, potentially leading to the formation of different oxidative products.

    Reduction: Although less common, reduction reactions can modify the compound’s structure.

    Substitution: This is a significant reaction type for this compound, especially in the context of DNA repair mechanisms.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative reactions can lead to various oxidized derivatives, while substitution reactions can result in modified nucleosides with different functional groups.

Scientific Research Applications

6-O-Methyldeoxyguanosine has several important applications in scientific research:

Mechanism of Action

6-O-Methyldeoxyguanosine exerts its effects primarily through its incorporation into DNA, where it can cause mutations by mispairing during DNA replication. This mispairing can lead to point mutations, which are a common feature in cancer cells. The compound’s mutagenic properties are due to its ability to form stable adducts with DNA, interfering with normal base pairing and leading to errors during DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific site of methylation at the O6 position of deoxyguanosine. This specific modification has significant implications for its mutagenic potential and its role in DNA repair mechanisms. Its ability to form stable adducts with DNA and induce mutations makes it a valuable tool for studying the molecular mechanisms of mutagenesis and carcinogenesis .

Properties

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

IUPAC Name

(2R,3R,5R)-5-(2-amino-6-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C11H15N5O4/c1-19-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15)/t5-,6-,7-/m1/s1

InChI Key

BCKDNMPYCIOBTA-FSDSQADBSA-N

Isomeric SMILES

COC1=NC(=NC2=C1N=CN2[C@H]3C[C@H]([C@H](O3)CO)O)N

Canonical SMILES

COC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N

Origin of Product

United States

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